5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine
Overview
Description
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with an iodine atom at the 5-position and a triisopropylsilyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine typically involves the iodination of a pyrrolo[2,3-d]pyrimidine precursor followed by the introduction of the triisopropylsilyl group. One common method involves the use of iodine and a suitable oxidizing agent to achieve iodination. The triisopropylsilyl group can be introduced using triisopropylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or organomagnesium compounds are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed under mild conditions.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the iodine atom.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.
Materials Science: The compound is used in the development of novel materials with unique electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The triisopropylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
- 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
(5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24IN3Si/c1-10(2)20(11(3)4,12(5)6)19-8-14(16)13-7-17-9-18-15(13)19/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQVRRVKABLKLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CN=CN=C21)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24IN3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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